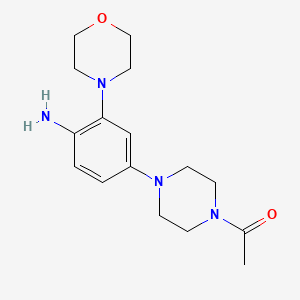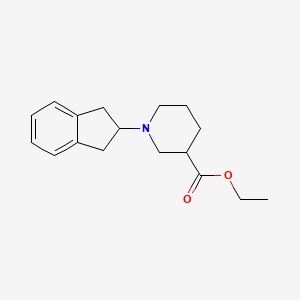![molecular formula C17H18N4O2S2 B5110285 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide](/img/structure/B5110285.png)
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide, also known as QL-IX-55, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. QL-IX-55 is a thiadiazole-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
作用機序
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide is believed to exert its effects through the inhibition of autophagy and the induction of apoptosis in cancer cells. The compound has been shown to activate the JNK pathway, leading to the activation of caspases and subsequent apoptosis. This compound has also been shown to inhibit the activity of lysosomal proteases, leading to the accumulation of autophagosomes and the inhibition of autophagy.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, including breast cancer, lung cancer, and pancreatic cancer cells. The compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to induce the accumulation of autophagosomes and the inhibition of autophagy in cancer cells. The compound has also been shown to induce the activation of the JNK pathway and the subsequent activation of caspases.
実験室実験の利点と制限
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide has several advantages for use in lab experiments, including its ability to selectively induce apoptosis in cancer cells and its potential as a fluorescent probe for imaging of lysosomes and mitochondria. The compound also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
将来の方向性
For N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide include the optimization of its synthesis method, the study of its potential as a therapeutic agent in the treatment of cancer and neurodegenerative diseases, and the development of new fluorescent probes based on its structure. Further studies are also needed to determine the safety and efficacy of this compound in vivo and to identify potential drug targets for the compound.
合成法
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide can be synthesized using various methods, including the reaction of 2-(2-quinolinylthio)butan-1-amine with 5-(methoxymethyl)-1,3,4-thiadiazole-2-thiol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting compound is then purified using column chromatography or recrystallization. Other methods of synthesis include the reaction of 2-(2-quinolinylthio)butan-1-amine with 5-(chloromethyl)-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine.
科学的研究の応用
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide has shown potential applications in scientific research, including its use as a fluorescent probe for imaging of lysosomes and mitochondria, as well as its use in the study of autophagy and cancer cell death. This compound has also been studied for its potential as a therapeutic agent in the treatment of cancer and neurodegenerative diseases.
特性
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-quinolin-2-ylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-3-13(16(22)19-17-21-20-15(25-17)10-23-2)24-14-9-8-11-6-4-5-7-12(11)18-14/h4-9,13H,3,10H2,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEKKKFHCVAONS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)COC)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide](/img/structure/B5110208.png)

![N-(4-fluorobenzyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B5110218.png)
![4-chloro-N-{2-[(4-chloro-2-nitrophenyl)amino]-1-methylethyl}benzenesulfonamide](/img/structure/B5110224.png)
![2-chloro-1-[3-(4-methoxyphenoxy)propoxy]-4-nitrobenzene](/img/structure/B5110229.png)
![4-propyl-9-(2-thienyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5110237.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5110246.png)
![1-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5110259.png)


![1-(2-furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5110280.png)
![4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5110282.png)
![1-[(5-methyl-2-furyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5110293.png)
![2-acetyl-3-(4-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5110299.png)